molecular formula C20H27N3O2S B2541178 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207028-62-3

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2541178
CAS No.: 1207028-62-3
M. Wt: 373.52
InChI Key: XUQZCHWJEUWJCJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the ethoxylation of phenyl isocyanate, followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage by reacting the intermediate with piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both ethoxy and thiophen-2-ylmethyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-25-19-8-4-3-7-18(19)22-20(24)21-14-16-9-11-23(12-10-16)15-17-6-5-13-26-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZCHWJEUWJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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